N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-methoxyethanamine
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Overview
Description
N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-methoxyethanamine: is an organic compound characterized by the presence of bromine, chlorine, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-methoxyethanamine typically involves the reaction of 2-bromo-4-chlorophenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxy group is introduced to the ethylamine backbone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxyethylamines.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-methoxyethanamine is used as an intermediate in the synthesis of more complex organic molecules.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interaction with biological molecules and its impact on cell signaling pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of certain diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. It is employed in the manufacture of polymers, resins, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-methoxyethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromo-4-chlorophenoxy)butanoic acid: Similar in structure but with a butanoic acid group instead of an ethanamine group.
2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane: Contains a dioxolane ring and is used as an intermediate in the synthesis of other compounds.
4-Bromo-2-chlorophenol: A simpler compound with only the phenol group.
Uniqueness
N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-methoxyethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-methoxyethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClNO2/c1-15-6-4-14-5-7-16-11-3-2-9(13)8-10(11)12/h2-3,8,14H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICHJLBKWYRAKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=C(C=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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